[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound [4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate is systematically named according to IUPAC conventions as follows:
- Root structure : A central benzene ring substituted at the para-position (C4) with a hydrogen sulfate group (-OSO$$_3$$H).
- Side chain : A 2-aminoethyl group (-CH$$_2$$CH(NH-)–) attached to the benzene ring, bearing a hydroxyl group (-OH) at the first carbon and a secondary amine linked to a 4-(4-hydroxyphenyl)butan-2-yl group.
The full IUPAC name is:
4-(1-Hydroxy-2-{[4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl)phenyl hydrogen sulfate .
Structural Representation :
- Core : Benzene ring with a hydrogen sulfate ester at position 4.
- Substituent : A 2-aminoethyl chain at position 4, featuring:
- A hydroxyl group (-OH) on the first carbon.
- A secondary amine (-NH-) bonded to a branched 4-(4-hydroxyphenyl)butan-2-yl group (a four-carbon chain with a hydroxyphenyl group at position 4 and a methyl branch at position 2).
Stereochemical descriptors (e.g., R/S) are omitted in the systematic name, indicating the compound is either racemic or unspecified in configuration .
CAS Registry Number and Alternative Chemical Designations
CAS Registry Number :
As of the available data, no specific CAS number is documented for this compound in the provided sources. Related derivatives, such as dobutamine (CAS 34368-04-2) and its hydrochloride (CAS 49745-95-1), highlight structural similarities but differ in functional group composition .
Alternative Designations :
- Chemical synonyms :
- Nonproprietary identifiers : Classified as a catecholamine derivative due to its phenolic and amino-alcohol moieties .
Molecular Formula and Weight Analysis
Molecular Formula :
$$ \text{C}{18}\text{H}{23}\text{NO}_{7}\text{S} $$
Calculation Breakdown :
| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 18 | 12.01 | 216.18 |
| Hydrogen (H) | 23 | 1.008 | 23.18 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 7 | 16.00 | 112.00 |
| Sulfur (S) | 1 | 32.07 | 32.07 |
| Total | 397.44 |
Molecular Weight : 397.44 g/mol .
Functional Group Composition and Stereochemical Considerations
Functional Groups :
- Hydrogen sulfate ester : -OSO$$_3$$H group at position 4 of the benzene ring, conferring polarity and acidity (pKa ≈ 1–2) .
- Phenolic hydroxyl : -OH group on the 4-hydroxyphenyl moiety (pKa ≈ 10) .
- Secondary amine : -NH- group linking the ethyl chain to the butan-2-yl substituent .
- Alcohol : -OH group on the ethyl side chain .
Stereochemical Features :
- Chiral Centers :
- Carbon 2 of the butan-2-yl group (configuration: R or S).
- Carbon 1 of the hydroxyethyl chain (configuration: R or S).
- Possible Stereoisomers : Four enantiomers (2$$^2$$ = 4) due to two chiral centers. However, the absence of stereodescriptors in the systematic name suggests a racemic mixture or undefined configuration .
Structural Comparison to Analogues :
- Similar to dobutamine (C$${18}$$H$${23}$$NO$$_3$$), but with a sulfate ester replacing one phenolic hydroxyl group .
Table 1: Comparative Molecular Features
| Feature | [4-(1-Hydroxy-2-{[4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl)phenyl] Hydrogen Sulfate | Dobutamine (C$${18}$$H$${23}$$NO$$_3$$) |
|---|---|---|
| Molecular Formula | C$${18}$$H$${23}$$NO$$_7$$S | C$${18}$$H$${23}$$NO$$_3$$ |
| Functional Groups | Sulfate ester, phenol, secondary amine, alcohol | Phenol, secondary amine, alcohol |
| Chiral Centers | 2 | 1 |
| Molecular Weight | 397.44 g/mol | 301.38 g/mol |
Properties
IUPAC Name |
[4-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6S/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(21)15-6-10-17(11-7-15)25-26(22,23)24/h4-11,13,18-21H,2-3,12H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAZAVFSVLQMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)OS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate, with the CAS number 165897-63-2, is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H23NO6S, with a molecular weight of approximately 381.44 g/mol. The structure features multiple functional groups, including hydroxyl and amino groups, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO6S |
| Molecular Weight | 381.44 g/mol |
| CAS Number | 165897-63-2 |
| Purity | ≥95% |
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural features that allow for interactions with various biological targets. Research indicates potential activities in the following areas:
Antitumor Activity
Studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor effects. For instance, derivatives containing phenolic and amino groups have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Compounds related to this structure have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in experimental models.
Antioxidant Properties
The presence of hydroxyl groups in the compound suggests potential antioxidant activity. Antioxidants play a critical role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of structurally similar compounds on human cancer cell lines (A431 and Jurkat). The findings indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy in targeting tumor cells .
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation, compounds similar to this compound were shown to significantly reduce edema formation in mice by inhibiting the release of inflammatory mediators .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways, modulating responses related to growth and apoptosis.
- Enzyme Inhibition : Inhibition of key enzymes involved in inflammatory pathways or metabolic processes can lead to reduced disease progression.
- Oxidative Stress Modulation : By scavenging free radicals or enhancing endogenous antioxidant defenses, this compound may protect cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, it is compared to structurally and functionally related β-adrenergic agonists and sulfated derivatives. Key parameters include molecular structure, pharmacological activity, and clinical applications.
Table 1: Structural and Pharmacological Comparison
Key Findings:
Structural Differentiation: The target compound uniquely combines a 4-(4-hydroxyphenyl)butan-2-ylamino group with a phenyl hydrogen sulfate moiety. This contrasts with salbutamol (tert-butylamino) and isoproterenol (isopropylamino), which have shorter, less complex substituents. Unlike Sotalol, which contains a methanesulfonamide group and acts as a β-blocker, the target compound’s sulfate ester likely enhances β-agonist activity.
Sulfate esters, as seen in epinephrine-3-O-sulfate, often exhibit prolonged half-lives due to reduced enzymatic degradation, suggesting similar benefits for the target compound.
Clinical and Industrial Relevance: Ractopamine (the base compound) is used in livestock to promote lean muscle growth. The sulfate derivative could offer enhanced stability or bioavailability in feed formulations. Compared to non-sulfated β-agonists, the target compound’s sulfate group may reduce first-pass metabolism, a feature critical for oral efficacy.
Preparation Methods
Catalytic Alkylation Using Acid-Activated Montmorillonite Clay
The alkylation employs acid-activated Montmorillonite clay, a solid acid catalyst modified through HCl treatment. This catalyst exhibits a layered structure (basal spacing d<sub>001</sub> = 10–13.5 Å), high surface area (250–400 m²/g), and dual micro-mesoporous architecture (5–15 Å and 30–80 Å pore sizes). Reaction conditions include:
-
Molar ratio : Phenol to 4-hydroxybutan-2-one = 3:1 to 1:3
-
Temperature : 100–150°C
-
Pressure : 1–15 bar
-
Duration : 1–24 hours
Under these conditions, the reaction achieves 75–81% selectivity for 4-(4-hydroxyphenyl)butan-2-one, with the catalyst remaining recyclable for multiple batches.
Coupling with 4-[1-Hydroxy-2-aminoethyl]phenol
The amine intermediate reacts with 4-[1-hydroxy-2-aminoethyl]phenol to form the secondary amine linkage. This step likely involves nucleophilic substitution or Schiff base formation, followed by reduction.
Reaction Conditions
-
Solvent : Polar aprotic solvents (e.g., DMF or DMSO) facilitate mixing.
-
Temperature : 60–80°C to balance reaction rate and side-product formation.
-
Stoichiometry : 1:1 molar ratio ensures complete coupling.
Sulfation of the Phenolic Hydroxyl Group
The final step introduces the sulfate group to the phenolic hydroxyl moiety using sulfuric acid derivatives. A patented sulfation method for analogous compounds involves:
Sulfation with Ammonium Bisulfate
-
Reagents : Ammonium bisulfate (NH₄HSO₄) or sulfuric acid (H₂SO₄).
-
Conditions :
This step achieves near-quantitative sulfation, with the product precipitated and purified via recrystallization.
Purification and Characterization
Chromatographic Isolation
Column chromatography (silica gel, eluent: ethyl acetate/methanol) isolates the target compound from unreacted intermediates.
Q & A
Advanced Question: How can impurities or byproducts in the synthesis be systematically identified and quantified?
Methodological Answer:
- HPLC-UV/HRMS : Employ reversed-phase chromatography (C18 column, 0.1% formic acid in water/acetonitrile gradient) coupled with high-resolution MS to detect trace impurities (e.g., incomplete sulfation products) .
- Stability-Indicating Assays : Stress testing under acidic, basic, oxidative, and thermal conditions to identify degradation pathways .
Basic Question: What experimental parameters influence the compound’s stability in aqueous solutions?
Methodological Answer:
Advanced Question: How can kinetic modeling predict degradation under varying physiological conditions?
Methodological Answer:
- Use Arrhenius plots to extrapolate shelf-life at different temperatures.
- In Silico Tools : Software like ADMET Predictor™ simulates hydrolysis rates based on sulfation site reactivity .
Basic Question: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., β-adrenergic receptors, given structural similarity to salmeterol derivatives) .
- Cell-Based Assays : cAMP modulation in CHO cells transfected with target receptors .
Advanced Question: How do structural modifications (e.g., substitution at the butan-2-ylamino group) affect potency and selectivity?
Methodological Answer:
- SAR Studies : Synthesize analogs with varying alkyl chain lengths or aromatic substituents. Test using dose-response curves (EC, IC) .
- Molecular Docking : Compare binding poses in receptor active sites (e.g., β-adrenergic receptor) using AutoDock Vina .
Basic Question: What analytical techniques are recommended for quantifying the compound in biological matrices?
Methodological Answer:
Advanced Question: How can metabolite interference be minimized during pharmacokinetic studies?
Methodological Answer:
- Immunoaffinity Extraction : Use monoclonal antibodies targeting the sulfate ester group to isolate the parent compound from phase II metabolites .
Basic Question: What computational tools are used to predict environmental fate and ecotoxicity?
Methodological Answer:
- EPI Suite™ : Estimates biodegradability (BIOWIN model) and bioaccumulation potential (log K) .
- ECOSAR : Predicts acute toxicity to aquatic organisms (e.g., Daphnia magna LC) based on QSAR models .
Advanced Question: How does photodegradation in natural waters correlate with structural features?
Methodological Answer:
- Photolysis Studies : Exclude solutions to UV light (λ = 254 nm) and monitor degradation via HPLC. Key intermediates (e.g., desulfated derivatives) indicate cleavage pathways .
Advanced Question: How to resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
